

# 2-Aminoethanesulfonamide hydrochloride and its derivatives

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## Compound of Interest

Compound Name: 2-Aminoethanesulfonamide  
hydrochloride

Cat. No.: B129864

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An In-depth Technical Guide to **2-Aminoethanesulfonamide Hydrochloride** and its Derivatives for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Aminoethanesulfonamide hydrochloride**, also known as taurinamide hydrochloride, is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.<sup>[1][2]</sup> Its structural motif, featuring a primary amine and a sulfonamide group separated by an ethyl linker, provides a scaffold for the development of compounds with diverse pharmacological properties. This technical guide delves into the core aspects of **2-aminoethanesulfonamide hydrochloride** and its derivatives, offering insights into their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this chemical class.

## Core Compound: 2-Aminoethanesulfonamide Hydrochloride

**2-Aminoethanesulfonamide hydrochloride** is a white crystalline powder with good solubility in water.<sup>[1]</sup> This salt form of taurinamide enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-aminoethanesulfonamide hydrochloride** is provided in the table below.

Property	Value	Reference
CAS Number	89756-60-5	[3][4]
Molecular Formula	C <sub>2</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub> S	[5]
Molecular Weight	160.62 g/mol	[5]
Appearance	White crystalline powder	[1]
Melting Point	130-137 °C	
Purity	97%	
Storage	Sealed in dry, room temperature	[4]

## Synthesis of 2-Aminoethanesulfonamide Hydrochloride and its Derivatives

The synthesis of **2-aminoethanesulfonamide hydrochloride** and its derivatives typically involves standard organic chemistry transformations. The primary amino group and the sulfonamide moiety serve as reactive handles for the introduction of various substituents, leading to a diverse range of derivatives.

### General Synthesis of 2-Aminoethanesulfonamide Hydrochloride

One common route for the synthesis of **2-aminoethanesulfonamide hydrochloride** involves the reaction of a suitable precursor, such as 2-bromoethylsulfonyl chloride, with ammonia, followed by treatment with hydrochloric acid.[6]

### Synthesis of N-Substituted Derivatives

The primary amino group of **2-aminoethanesulfonamide hydrochloride** is readily amenable to N-substitution reactions, such as acylation, alkylation, and arylation, to generate a wide variety of derivatives.

This protocol describes the synthesis of 2-amidoethanesulfonamide derivatives by conjugating 2-aminoethanesulfonamides with betulinic or betulonic acids.[7]

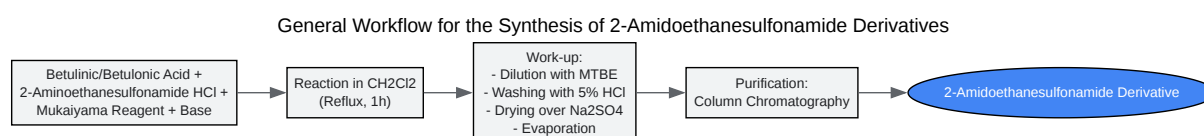
Materials:

- Betulinic acid or Betulonic acid
- **2-Aminoethanesulfonamide hydrochloride** derivatives (e.g., N,N-dimethyl-2-aminoethanesulfonamide hydrochloride)
- Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)
- Triethylamine ( $\text{Et}_3\text{N}$ ), Tributylamine ( $\text{Bu}_3\text{N}$ ), or N,N-Diisopropylethylamine ( $i\text{-Pr}_2\text{EtN}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methyl-tert-butyl ether (MTBE)
- 5% Hydrochloric acid solution
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- A suspension of the Mukaiyama reagent (0.53 mmol) in  $\text{CH}_2\text{Cl}_2$  (2 mL) is prepared.
- To this suspension, the respective acid (betulinic or betulonic acid, 0.44 mmol), the appropriate **2-aminoethanesulfonamide hydrochloride** derivative (0.44 mmol), and the selected amine base (1.49 mmol) dissolved in  $\text{CH}_2\text{Cl}_2$  (10 mL) are added dropwise.
- The reaction mixture is refluxed for 1 hour.

- After cooling, the mixture is diluted with MTBE (50 mL) and washed three times with 10 mL of 5% HCl solution.
- The organic layer is separated, washed with water, and dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- The solvent is evaporated under reduced pressure.
- The resulting solid is purified by column chromatography on silica gel.[7]



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Caption: Synthetic workflow for 2-amidoethanesulfonamide derivatives.

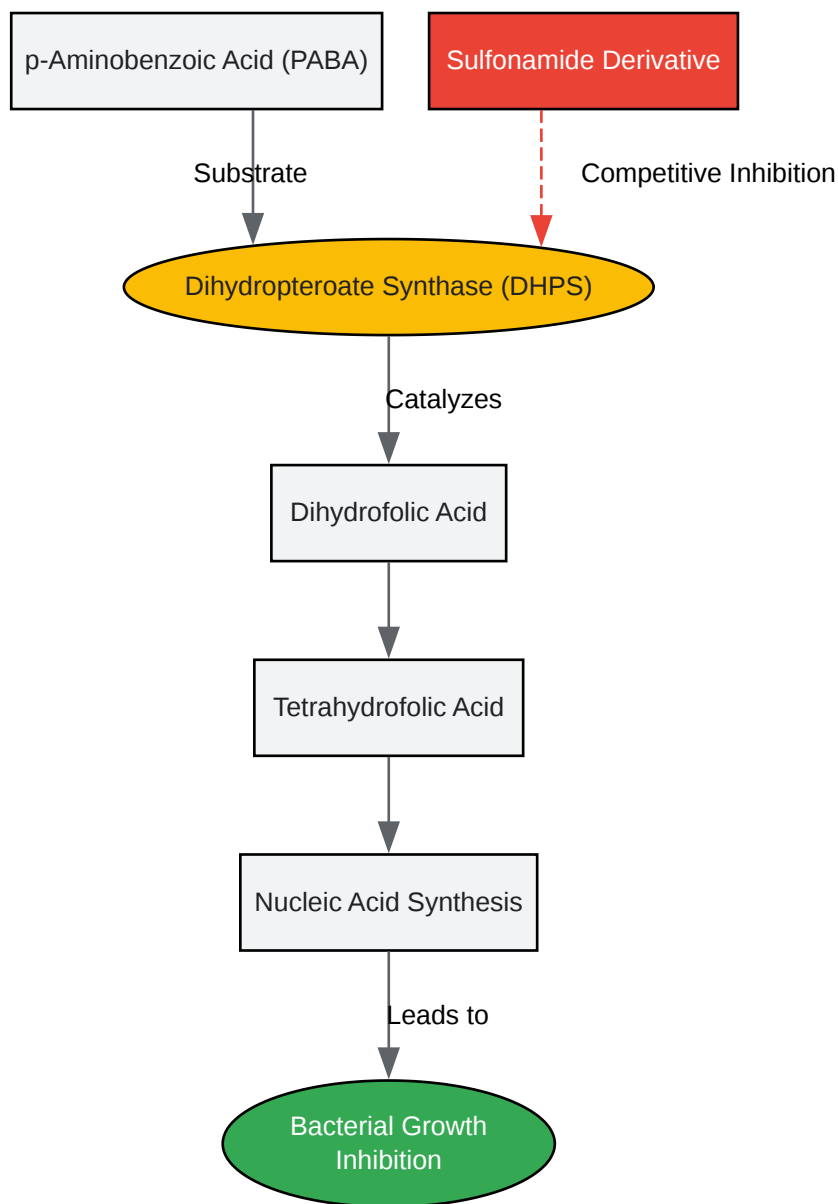
## Biological Activities of 2-Aminoethanesulfonamide Derivatives

Derivatives of 2-aminoethanesulfonamide have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The versatility of the core structure allows for the fine-tuning of activity against various biological targets.

### Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[8] Sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[8][9]

## Mechanism of Action of Antibacterial Sulfonamides

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Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

## Anticancer Activity

Several sulfonamide derivatives have exhibited promising anticancer properties.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[12][13]

A series of (E)-N-aryl-2-arylethanesulfonamides showed potent cytotoxicity against a range of cancer cell lines, with IC<sub>50</sub> values in the nanomolar range.[9] For instance, compound 6t demonstrated significant tumor reduction in a nude mice xenograft model.[9]

Compound	Cell Line	IC <sub>50</sub> (nM)	Reference
6t	Various Cancer Cell Lines	5 - 10	[9]
Sulfonamide Derivatives	MDA-MB-468	< 30 μM	[10]
Sulfonamide Derivatives	MCF-7	< 128 μM	[10]
Sulfonamide Derivatives	HeLa	< 360 μM	[10]

## Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[1][8] The inhibition of specific CA isoforms has emerged as a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[14] Sulfonamides are a well-known class of CA inhibitors.

Novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates have shown effective inhibitory activity against human CA isoforms II and XII in the low nanomolar range.[8] Additionally, a series of ureidobenzenesulfonamides were found to be efficient inhibitors of bovine CA II.[14]

Compound Class	Target Isoform(s)	Inhibition Range (K <sub>i</sub> )	Reference
4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates	hCA II, hCA XII	Low nanomolar	[8]
Ureidobenzenesulfonamides	bCA II	Efficient inhibitors	[14]
Amino-benzenesulfonamide derivatives	hCA IX, hCA XII	8.7 - 26.6 nM	[12]

## Conclusion

**2-Aminoethanesulfonamide hydrochloride** stands out as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification of its primary amine and sulfonamide functionalities allows for the creation of extensive compound libraries for screening against various biological targets. The demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of 2-aminoethanesulfonamide derivatives will undoubtedly lead to the identification of novel and potent therapeutic agents for a multitude of diseases. Researchers are encouraged to leverage the synthetic accessibility and proven biological relevance of this compound class in their quest for innovative medicines.

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